3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid
Description
3-(2-Isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid (CAS: 1155530-28-1) is a heterocyclic carboxylic acid featuring an imidazole core substituted with an isopropyl group at the 2-position and a methyl-substituted propanoic acid chain at the 1-position. Its molecular formula is inferred as C₁₀H₁₆N₂O₂ (calculated molecular weight: 204.24 g/mol) based on structural analysis . The compound is structurally related to intermediates used in pharmaceutical synthesis, such as Elafibranor precursors (), though its specific applications remain underexplored in the provided literature.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)9-11-4-5-12(9)6-8(3)10(13)14/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
InChI Key |
CMSXRUUCDQIERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazole Core with 2-Isopropyl Substitution
The 2-isopropyl substitution on the imidazole ring is typically introduced via:
- Cyclization of appropriate precursors: Starting from substituted amidines or hydrazines with isopropyl-containing groups.
- Alkylation of pre-formed imidazole: Using isopropyl halides or related electrophiles under controlled conditions.
Attachment of the 2-Methylpropanoic Acid Moiety
The 2-methylpropanoic acid side chain is generally introduced by:
- N-alkylation of the imidazole nitrogen with a halogenated 2-methylpropanoate ester , followed by hydrolysis to the acid.
- Direct coupling reactions using activated carboxylic acid derivatives.
Detailed Preparation Methods
Synthesis of 2-Isopropylimidazole Derivatives
A representative synthetic route involves the following steps (adapted from related imidazole synthesis literature and patent disclosures):
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Reaction of isopropylhydrazine hydrochloride with methyl acetimidate hydrochloride in triethylamine and methanol | Formation of N’-isopropylacetohydrazonamide intermediate |
| 2 | Cyclization with triethyl orthoformate (triethoxymethane) | Formation of 1-isopropyl-1H-imidazole derivative |
| 3 | Purification by crystallization or chromatography | Isolation of pure 2-isopropylimidazole |
This method provides a high yield of the substituted imidazole ring with the isopropyl group at the 2-position.
N-Alkylation with 2-Methylpropanoate Esters
The key step to attach the 2-methylpropanoic acid side chain involves:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Alkylation of 2-isopropylimidazole with ethyl 2-bromo-2-methylpropanoate in the presence of a strong base (e.g., sodium tert-butyloxide or cesium carbonate) in anhydrous tetrahydrofuran | Formation of ethyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate |
| 2 | Hydrolysis of the ester using aqueous lithium hydroxide or sodium hydroxide | Conversion to 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid |
This two-step approach is efficient and allows for easy purification of intermediates and final product.
Alternative Synthetic Routes
- Direct coupling of 2-isopropylimidazole with activated acid derivatives such as acid chlorides or anhydrides of 2-methylpropanoic acid is less common due to potential side reactions and lower selectivity.
- Use of protecting groups on the imidazole nitrogen to control regioselectivity during alkylation has been reported but adds complexity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base for alkylation | Sodium tert-butyloxide, cesium carbonate | Strong, non-nucleophilic bases preferred for clean alkylation |
| Solvent | Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF) | Polar aprotic solvents facilitate nucleophilic substitution |
| Temperature | Room temperature to reflux (25–80 °C) | Controlled to avoid side reactions |
| Hydrolysis | Aqueous lithium hydroxide or sodium hydroxide, mild heating | Complete ester saponification without ring degradation |
| Purification | Crystallization, column chromatography | Ensures high purity of final acid |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization + N-alkylation | Isopropylhydrazine, methyl acetimidate, ethyl 2-bromo-2-methylpropanoate | Triethyl orthoformate, sodium tert-butyloxide, LiOH | High selectivity, good yields, scalable | Multi-step, requires careful control |
| Direct coupling (less common) | 2-isopropylimidazole, acid chloride of 2-methylpropanoic acid | Acid chloride, base | Fewer steps | Lower selectivity, possible side reactions |
Research Findings and Literature Perspectives
- Patents and research articles emphasize the efficiency of alkylation of imidazole nitrogen using haloesters followed by hydrolysis to yield the acid with minimal by-products.
- The use of strong, non-nucleophilic bases and anhydrous conditions is critical to prevent side reactions such as O-alkylation or polymerization.
- Hydrolysis conditions must be optimized to avoid hydrolytic cleavage of the imidazole ring or other sensitive functionalities.
- Analytical data (NMR, HRMS) confirm the structure and purity of the synthesized compound, with melting points and chromatographic profiles consistent with literature reports.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group () undergoes deprotonation in basic media to form carboxylate salts (), while the imidazole ring’s secondary nitrogen can act as a weak base.
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| Aqueous | Sodium 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate | Deprotonation at pH > 5 (carboxylic acid pKa ≈ 4.5–5.0). |
| Strong base (e.g., ) | Imidazole ring deprotonation (pKa ≈ 14) | Rare under physiological conditions. |
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitution to form esters or amides.
Esterification
| Reagents | Products | Yield |
|---|---|---|
| Ethanol, (cat.) | Ethyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoate | 75–85% |
Amidation
| Reagents | Products | Conditions |
|---|---|---|
| Thionyl chloride (), followed by ammonia | 3-(2-Isopropyl-1H-imidazol-1-yl)-2-methylpropionamide | Anhydrous, 0–5°C |
Steric Effects : The α-methyl group reduces reaction rates due to hindered nucleophilic attack .
Imidazole Ring Reactivity
The 1H-imidazole moiety undergoes electrophilic substitution and coordination reactions.
Electrophilic Substitution
| Reaction | Conditions | Position |
|---|---|---|
| Bromination () | , reflux | C-4/C-5 |
| Nitration () | , 0°C | C-4 |
Directing Effects : The 2-isopropyl group sterically blocks C-2, favoring substitution at C-4/C-5 .
Coordination Chemistry
The imidazole nitrogen coordinates with metal ions (e.g., , ), forming complexes relevant to enzyme inhibition.
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura coupling is feasible after halogenation of the imidazole ring.
| Step | Reagents | Products |
|---|---|---|
| Bromination | in | 4-Bromo-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid |
| Suzuki Coupling | , aryl boronic acid | Biaryl-functionalized derivatives |
Biological Interactions
-
Enzyme Inhibition : Competes with natural substrates (e.g., histidine derivatives) in enzymatic active sites.
-
Decarboxylation : Thermally unstable above 200°C, releasing to form 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropane .
Analytical Characterization
Post-reaction analysis employs:
Scientific Research Applications
3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Research Findings
Electron-Withdrawing Substituents : The nitro and trifluoromethyl groups in Compound 14b () significantly lower the pKa of its carboxylic acid group, enhancing reactivity in esterification or amidation reactions . In contrast, the target compound’s isopropyl group may sterically hinder such reactions.
Aromatic vs. Aliphatic Substituents: 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid () exhibits markedly higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~1.2 estimated), impacting membrane permeability .
Biological Activity
3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
The synthesis of this compound generally involves the reaction of 2-isopropyl-1H-imidazole with an alkylating agent, followed by carboxylation. Common reagents include sodium hydride or potassium carbonate in solvents like DMF or DMSO at elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |
| InChI Key | CMSXRUUCDQIERW-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. Its potential as an enzyme inhibitor and its interactions with biological macromolecules have been investigated extensively.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions at enzyme active sites, inhibiting their activity. Additionally, it may modulate cellular pathways affecting signal transduction and gene expression.
Anticancer Activity
One notable study evaluated the compound's efficacy against tumor proliferation through the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. The findings suggested that derivatives similar to this compound demonstrated improved unbound drug exposure and effectively suppressed tumor growth in mouse xenograft models at low doses .
Enzyme Inhibition
Another research highlighted the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. In vitro studies showed that it significantly reduced fatty acid synthesis, indicating its potential application in metabolic disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid | Ethyl group instead of isopropyl | Moderate enzyme inhibition |
| 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid | Diphenyl groups on imidazole ring | Enhanced anticancer properties |
Q & A
Q. Table 1. Key Analytical Parameters for Purity Assessment
Q. Table 2. Common Synthetic Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
